molecular formula C22H16N4O2 B278521 N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1-benzofuran-2-carboxamide

N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1-benzofuran-2-carboxamide

Cat. No.: B278521
M. Wt: 368.4 g/mol
InChI Key: ACQDVKQQOCZMHR-UHFFFAOYSA-N
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Description

N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzotriazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science

Preparation Methods

The synthesis of N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the benzotriazole ring, followed by the introduction of the benzofuran moiety and subsequent functionalization to obtain the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in optimizing the yield and purity of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may lead to the formation of corresponding carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1-benzofuran-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, researchers may explore its potential as a therapeutic agent or a diagnostic tool. In industry, it can be used in the development of new materials with specific properties, such as UV-absorbing coatings or photostabilizers.

Mechanism of Action

The mechanism of action of N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used. Further research is needed to elucidate the detailed mechanism of action and to identify the key molecular interactions responsible for its effects.

Comparison with Similar Compounds

N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1-benzofuran-2-carboxamide can be compared with other benzotriazole derivatives and benzofuran-containing compounds. Similar compounds include N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-naphthamide and N-{[(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}-3-phenylacrylamide. The uniqueness of this compound lies in its specific structural features, which may confer distinct properties and applications compared to other similar compounds.

Properties

Molecular Formula

C22H16N4O2

Molecular Weight

368.4 g/mol

IUPAC Name

N-(6-methyl-2-phenylbenzotriazol-5-yl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H16N4O2/c1-14-11-18-19(25-26(24-18)16-8-3-2-4-9-16)13-17(14)23-22(27)21-12-15-7-5-6-10-20(15)28-21/h2-13H,1H3,(H,23,27)

InChI Key

ACQDVKQQOCZMHR-UHFFFAOYSA-N

SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC4=CC=CC=C4O3)C5=CC=CC=C5

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC4=CC=CC=C4O3)C5=CC=CC=C5

Origin of Product

United States

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